D-Pyroglutamic acid (D-PGA), also known as 5-oxo-D-proline or pidolic acid, is a naturally occurring cyclic amino acid. It is the lactam derivative of L-glutamic acid, formed through an intramolecular condensation reaction. D-PGA exists as a white crystalline powder and is soluble in water. It plays a significant role as a chiral building block in organic synthesis and exhibits biological activities, making it a valuable target in various research fields. [, , , , , , , , ]
D-Pyroglutamic acid, also known as D-glutamic acid lactam or (R)-5-oxopyrrolidine-2-carboxylic acid, is a cyclic derivative of glutamic acid. This compound is notable for its involvement in various biochemical processes and potential applications in pharmaceuticals and nutrition. The molecular formula of D-pyroglutamic acid is CHN O, with a molecular weight of 129.12 g/mol.
D-Pyroglutamic acid belongs to the class of amino acids and is categorized as a non-proteinogenic amino acid. It is a cyclic amino acid due to the formation of a lactam ring, which distinguishes it from standard amino acids.
The synthesis of D-pyroglutamic acid can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. For example, a study reported yields exceeding 90% when employing specific conditions such as pH adjustments during the reaction process .
D-Pyroglutamic acid features a five-membered lactam ring structure. The cyclic form contributes to its unique chemical properties and reactivity compared to linear amino acids.
D-Pyroglutamic acid participates in various chemical reactions typical for amino acids and lactams, including:
The reactivity of D-pyroglutamic acid is influenced by its lactam structure, which can stabilize certain intermediates during chemical transformations.
In biological systems, D-pyroglutamic acid plays a role in modulating neurotransmitter activity and may influence cognitive functions due to its structural similarity to glutamate . The mechanism involves:
Studies have indicated that modifications at the N-terminus of proteins involving pyroglutamic acid formation can significantly affect protein stability and function over time .
D-Pyroglutamic acid has several scientific uses:
D-Pyroglutamic acid (D-PGA), or (R)-5-oxoproline, forms through stereospecific cyclization of L-glutamate (Glu) or L-glutamine (Gln). Unlike Gln→L-PGA cyclization (rapid and spontaneous), Glu→D-PGA conversion requires enzymatic catalysis. Glutaminyl cyclases (QCs) facilitate this intramolecular condensation by stabilizing the transition state where Glu’s γ-carboxyl group attacks its α-amino group, releasing water and forming a five-membered lactam ring [1] [6]. D-PGA formation occurs in proteins with N-terminal Glu residues, as observed in monoclonal antibodies, where structural conformation influences cyclization kinetics. Denatured antibodies show accelerated D-PGA formation, confirming protein folding shields reactive sites [6]. Non-enzymatic cyclization dominates under physiological conditions (pH 7.4, 37°C), but enzymatic pathways prevail in specific tissues like brain and endocrine organs [1].
Table 1: Mechanisms of D-Pyroglutamic Acid Formation
Precursor | Catalyst | Rate Constant (k) | Key Influencing Factors |
---|---|---|---|
L-Glutamate | Glutaminyl cyclase | 0.002–0.005 h⁻¹ | Protein denaturation, pH, temperature |
L-Glutamine | Spontaneous | 0.15–0.3 h⁻¹ | pH, ionic strength |
γ-Glutamylcysteine | γ-Glutamylcyclotransferase | 8.2 μM/min/mg | Glutathione depletion, oxidative stress |
D-PGA serves as a critical intermediate in the γ-glutamyl cycle, which orchestrates glutathione (GSH) synthesis and amino acid transport. Key steps include:
D-PGA accumulation occurs during redox imbalance. Depleted GSH (e.g., from acetaminophen overdose) disinhibits γ-glutamylcysteine synthetase, increasing γ-glutamylcysteine flux toward D-PGA [7] [8]. This creates a futile cycle: ATP fuels OPLAH-mediated D-PGA hydrolysis, but persistent GSH depletion drives further D-PGA production, exacerbating cellular energy deficit [8].
5-Oxoprolinase (OPLAH) is a dimeric hydrolase requiring Mg²⁺/ATP and K⁺ for activity. Its bifunctional domains (HyuA/HyuB) hydrolyze D/L-5-oxoproline to glutamate, though D-PGA clearance is 30% slower than L-PGA [2] [5]. Regulation involves:
Table 2: OPLAH Dysregulation in Pathological States
Condition | OPLAH Activity Change | D-PGA Accumulation | Mechanism |
---|---|---|---|
OPLAH mutations | 70–90% reduction | Urinary ↑↑↑ | Loss-of-function variants |
Acetaminophen chronic use | 40–60% inhibition | Plasma ↑↑ | ATP/GSH depletion |
Diabetes mellitus | 20–30% decrease | Urinary ↑ | Oxidative stress, glycine deficit |
D-PGA serves as a biomarker for disrupted glutathione homeostasis in metabolic diseases:
Metabolic flux studies using ¹³C-labeled glutamate reveal D-PGA production increases 3.5-fold during acetaminophen toxicity. N-acetylcysteine (NAC) therapy corrects this by supplying cysteine for de novo GSH synthesis, reducing γ-glutamylcyclotransferase flux toward D-PGA [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7